

Application of FR901228 (Romidepsin) in Endocrinology: Restoring Radioiodine Avidity in Thyroid Carcinoma

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Compound of Interest				
Compound Name:	FR 901537			
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FR901228, also known as Depsipeptide and commercially as Romidepsin, is a potent histone deacetylase (HDAC) inhibitor. While primarily recognized for its efficacy in treating certain hematological malignancies, emerging research has highlighted a significant application in endocrinology, specifically in the management of advanced thyroid carcinoma. This document provides detailed application notes and protocols for the use of FR901228 in preclinical research focused on thyroid cancer, based on peer-reviewed studies.

The primary application of FR901228 in an endocrinological context is the restoration of radioiodine (RAI) avidity in radioiodine-refractory thyroid cancer. Many differentiated thyroid cancers lose their ability to take up iodine, rendering RAI therapy ineffective. FR901228 has been shown to re-induce the expression of the sodium/iodide symporter (NIS), a key protein responsible for iodine uptake in thyroid cells. This effect offers a potential therapeutic strategy to re-sensitize resistant tumors to RAI treatment.

Mechanism of Action: Re-expression of Thyroid-Specific Genes







FR901228 exerts its effects by inhibiting the activity of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, FR901228 promotes histone acetylation, resulting in a more open chromatin conformation and facilitating the transcription of previously silenced genes.

In thyroid cancer cells that have lost their differentiated phenotype, key genes involved in iodine metabolism, such as the sodium/iodide symporter (NIS) and thyroglobulin (Tg), are often silenced. Treatment with FR901228 can reverse this silencing, leading to the re-expression of functional NIS protein at the cell membrane and restoring the cell's ability to trap iodine.

Data Presentation In Vitro Efficacy of FR901228 in Thyroid Carcinoma Cell Lines

The following table summarizes the in vitro effects of FR901228 on various thyroid carcinoma cell lines, as reported in the study by Kitazono et al. (2001).



Cell Line	Histologi cal Origin	FR901228 Concentr ation	Treatmen t Duration	Effect on NIS mRNA Expressi on	Effect on Thyroglo bulin mRNA Expressi on	Effect on ¹²⁵ Uptake
FTC 133	Follicular Thyroid Carcinoma	1 ng/mL	72 hours	Significant Increase	Significant Increase	Increased
FTC 236	Follicular Thyroid Carcinoma	1 ng/mL	72 hours	Significant Increase	Significant Increase	Increased
SW-1736	Anaplastic Thyroid Carcinoma	1 ng/mL	72 hours	Significant Increase	Significant Increase	Increased
KAT-4	Anaplastic Thyroid Carcinoma	1 ng/mL	72 hours	Significant Increase	Significant Increase	Increased

Clinical Trial Data for Romidepsin in RAI-Refractory Thyroid Cancer

Clinical studies have investigated the potential of Romidepsin (the commercial name for FR901228) to restore RAI avidity in patients with radioiodine-refractory thyroid cancer.



Study Phase	Dosing Regimen	Patient Population	Key Findings
Phase II	13 mg/m² IV on days 1, 8, and 15 of a 28- day cycle	Progressive, RAI- refractory, non- medullary thyroid cancer	Restoration of RAI avidity in 2 out of 16 scanned patients. No major tumor responses were observed.[1][2]
Phase I	1, 2, 3.3, 5, 7, 9 mg/m² IV on days 1, 3, and 5 of a 21-day cycle	Advanced solid tumors, including RAI- refractory thyroid cancer	The maximum tolerated dose (MTD) was established at 9 mg/m². No increased RAI uptake was observed in the four thyroid cancer patients scanned.[3]

Experimental Protocols

Protocol 1: In Vitro Treatment of Thyroid Cancer Cells with FR901228

Objective: To assess the effect of FR901228 on the expression of thyroid-specific genes and iodine uptake in thyroid carcinoma cell lines.

Materials:

- Thyroid carcinoma cell lines (e.g., FTC 133, FTC 236, SW-1736, KAT-4)
- Complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)
- FR901228 (Depsipeptide) stock solution (e.g., 1 mg/mL in DMSO)
- 6-well tissue culture plates
- Reagents for RNA extraction (e.g., TRIzol)



- Reagents for RT-qPCR (e.g., reverse transcriptase, primers for NIS, Tg, and a housekeeping gene like GAPDH)
- 125 (Sodium Iodide)
- Hanks' Balanced Salt Solution (HBSS)
- Sodium perchlorate (KClO₄)
- · Gamma counter

Procedure:

- Cell Culture:
 - Culture thyroid carcinoma cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- FR901228 Treatment:
 - Prepare working solutions of FR901228 in complete medium. A final concentration of 1 ng/mL is recommended based on published data.
 - Remove the old medium from the cells and add the medium containing FR901228 or vehicle control (DMSO).
 - Incubate the cells for 72 hours.
- RNA Extraction and RT-qPCR:
 - After 72 hours of treatment, lyse the cells directly in the wells using an appropriate RNA extraction reagent.
 - Extract total RNA according to the manufacturer's protocol.



- Perform reverse transcription to synthesize cDNA.
- Conduct quantitative PCR using primers specific for NIS, Tg, and a housekeeping gene to determine the relative mRNA expression levels.
- Radioactive Iodide Uptake Assay:
 - After the 72-hour treatment, wash the cells twice with HBSS.
 - Add 1 mL of HBSS containing 0.1 μCi/mL of ¹²⁵I to each well.
 - For control wells to measure non-specific uptake, add 100 μM sodium perchlorate (a competitive inhibitor of NIS) 30 minutes prior to adding the ¹²⁵I.
 - Incubate the cells for 30 minutes at 37°C.
 - Wash the cells three times with ice-cold HBSS.
 - Lyse the cells with 1 mL of 0.1 N NaOH.
 - Transfer the lysate to tubes and measure the radioactivity using a gamma counter.
 - Normalize the counts to the protein concentration of the cell lysate.

Signaling Pathways and Workflows Signaling Pathway of FR901228 in Thyroid Cancer Cells

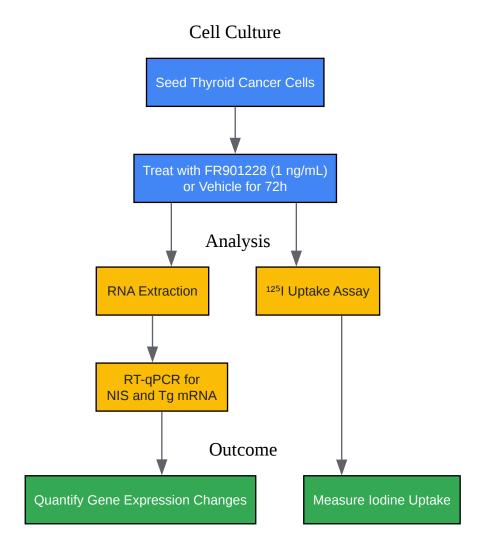


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Caption: FR901228 inhibits HDACs, leading to histone acetylation, open chromatin, and reexpression of the NIS gene, ultimately increasing iodine uptake in thyroid cancer cells.

Experimental Workflow for In Vitro Testing of FR901228



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Caption: Workflow for evaluating the effect of FR901228 on thyroid cancer cells, from cell culture and treatment to analysis of gene expression and iodine uptake.

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